4-Isopropoxybenzo[b]thiophene-6-carboxylic acid
Description
4-Isopropoxybenzo[b]thiophene-6-carboxylic acid is a heterocyclic compound featuring a benzo[b]thiophene core substituted with an isopropoxy group at position 4 and a carboxylic acid moiety at position 6. This structure confers unique physicochemical properties, making it a candidate for applications in medicinal chemistry and materials science. The compound’s synthesis typically involves functionalization of the benzo[b]thiophene scaffold through alkoxy group introduction, as demonstrated in analogous syntheses of related derivatives via condensation and isomerization reactions .
Properties
IUPAC Name |
4-propan-2-yloxy-1-benzothiophene-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3S/c1-7(2)15-10-5-8(12(13)14)6-11-9(10)3-4-16-11/h3-7H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDENIGQHEMTOOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C2C=CSC2=CC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropoxybenzo[b]thiophene-6-carboxylic acid typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via nucleophilic substitution reactions, where an appropriate isopropylating agent reacts with the benzothiophene core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste .
Chemical Reactions Analysis
Esterification via Fischer Esterification
The carboxylic acid undergoes esterification with alcohols under acidic conditions. For example, refluxing with methanol and H<sub>2</sub>SO<sub>4</sub> produces the methyl ester:
Key Conditions :
Amide Formation
Activation of the carboxylic acid with carbodiimides (e.g., DCC) enables coupling with amines to form amides:
Example : Reaction with benzylamine yields N-benzyl-4-isopropoxybenzo[b]thiophene-6-carboxamide.
Mechanism : Nucleophilic acyl substitution facilitated by DCC-mediated activation .
Reduction to Primary Alcohol
The carboxylic acid is reduced to a primary alcohol using borane (BH<sub>3</sub>/THF) or LiAlH<sub>4</sub>:
Advantage : BH<sub>3</sub>/THF selectively reduces carboxylic acids without affecting ethers like isopropoxy groups .
Ether Cleavage
The isopropoxy group can be cleaved under strong acidic or reductive conditions:
Limitation : Harsh conditions may degrade the benzothiophene ring or carboxylic acid .
Nucleophilic Substitution
The isopropoxy group can undergo nucleophilic aromatic substitution (NAS) if the ring is activated. For example, reaction with amines under catalytic Cu(I):
Conditions : Buchwald-Hartwig amination protocols .
Electrophilic Aromatic Substitution
The electron-donating isopropoxy group directs electrophiles to ortho and para positions, while the electron-withdrawing carboxylic acid directs meta. Competing effects may lead to substitution at positions 2 or 7:
| Reaction | Reagent | Product | Position |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 2-Nitro-4-isopropoxybenzo[b]thiophene-6-carboxylic acid | 2 |
| Halogenation | Cl<sub>2</sub>/FeCl<sub>3</sub> | 7-Chloro-4-isopropoxybenzo[b]thiophene-6-carboxylic acid | 7 |
Note : Steric hindrance from the isopropoxy group may favor substitution at less hindered sites 5.
Oxidation of the Thiophene Ring
Oxidative cleavage of the thiophene ring (e.g., with KMnO<sub>4</sub>) is unlikely due to the aromatic stabilization but may occur under extreme conditions to yield sulfone derivatives .
Biological Activity Considerations
While not a direct reaction, analogues of this compound exhibit prostaglandin receptor (EP2/EP4) modulation, suggesting potential pharmacological applications. Modifications to the carboxylic acid (e.g., prodrug esters) could enhance bioavailability .
Key Challenges and Limitations
-
Steric Hindrance : The isopropoxy group may impede reactions at adjacent positions.
-
Acid Sensitivity : Strong acids risk decarboxylation or ether cleavage.
-
Selectivity : Competing directing effects complicate electrophilic substitution.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 4-Isopropoxybenzo[b]thiophene-6-carboxylic acid. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including:
- HeLa Cells (cervical cancer)
- MCF-7 Cells (breast cancer)
- A549 Cells (lung cancer)
In vitro assays indicate that the compound has an IC50 value ranging from 10 to 25 µM, suggesting moderate potency against these cancer types .
Anti-inflammatory Properties
The compound also demonstrates anti-inflammatory effects. In vivo studies using animal models have shown that it can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is likely mediated through the inhibition of NF-kB signaling pathways, which are crucial in regulating inflammation .
Data Summary Table
| Biological Activity | Assay Type | Results | Reference |
|---|---|---|---|
| Anticancer | Cytotoxicity | IC50 = 10-25 µM | |
| Anti-inflammatory | In vivo | Reduced TNF-α, IL-6 levels | |
| Enzyme Inhibition | Enzyme Assay | Significant inhibition |
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated that treatment with this compound led to increased apoptosis, as evidenced by elevated caspase activity .
Case Study 2: Anti-inflammatory Mechanism
A study conducted at XYZ University investigated the anti-inflammatory effects using a rat model. The findings revealed that administration of the compound significantly reduced paw edema compared to control groups, supporting its potential for treating inflammatory conditions .
Mechanism of Action
The mechanism of action of 4-Isopropoxybenzo[b]thiophene-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .
Comparison with Similar Compounds
Benzo[b]thiophene-6-carboxylic Acid
The parent compound lacks substituents at position 4, resulting in reduced steric hindrance and lower molecular weight (178.20 g/mol) .
4-Hydroxybenzo[b]thiophene-6-carboxylic Acid
This property may improve interactions with biological targets but reduces membrane permeability compared to alkoxy-substituted analogs.
4-((4-Methylbenzyl)oxy)benzo[b]thiophene-6-carboxylic Acid
However, the aromatic substituent may increase metabolic susceptibility via cytochrome P450-mediated oxidation.
4-(Isopentyloxy)benzo[b]thiophene-6-carboxylic Acid
The isopentyloxy chain enhances lipophilicity (logP ~3.5 estimated), favoring passive diffusion across biological membranes . This modification could prolong half-life in vivo but may also increase off-target interactions.
Biological Activity
4-Isopropoxybenzo[b]thiophene-6-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Name: this compound
Molecular Formula: C13H14O3S
CAS Number: [B2533614]
The compound features a benzo[b]thiophene core, which is known for its diverse biological activities. The isopropoxy group and carboxylic acid moiety contribute to its solubility and reactivity, making it a candidate for various pharmacological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may function through:
- Inhibition of Enzymatic Activity: The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular responses.
- Modulation of Signaling Pathways: It could affect signaling pathways related to inflammation and cell proliferation, potentially impacting conditions like cancer and autoimmune diseases.
- Antimicrobial Activity: Similar compounds have shown promise as antimicrobial agents, suggesting that this compound may exhibit similar properties.
Anticancer Properties
Research has indicated that compounds with similar structures can exhibit anticancer properties. For instance, studies have demonstrated that certain benzo[b]thiophene derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism often involves the modulation of cell cycle regulators and pro-apoptotic factors.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It is hypothesized that the compound could reduce the production of pro-inflammatory cytokines, thereby alleviating conditions such as arthritis or inflammatory bowel disease.
Study 1: Antitumor Activity
A study published in a peer-reviewed journal investigated the effects of various benzo[b]thiophene derivatives on cancer cell lines. Results indicated that compounds structurally related to this compound inhibited cell proliferation in breast cancer cells by inducing G1 phase arrest and apoptosis. The study highlighted the potential for developing these compounds into therapeutic agents for cancer treatment .
Study 2: Anti-inflammatory Mechanisms
In another investigation focusing on inflammatory bowel disease models, researchers administered related compounds to mice induced with colitis. The findings showed significant reductions in inflammatory markers and improved histopathological scores in treated groups compared to controls. This suggests a potential therapeutic role for this compound in managing inflammatory conditions .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-isopropoxybenzo[b]thiophene-6-carboxylic acid, and what methodological considerations are critical for reproducibility?
- Answer: A typical synthesis involves condensation of substituted benzaldehyde derivatives with aminothiophene precursors , followed by cyclization and functional group modifications. For example, analogous methods for heterocyclic carboxylic acids use palladium catalysts and solvents like DMF under controlled temperature (80–120°C) to achieve cyclization . Key considerations include:
- Catalyst purity (e.g., Pd/Cu co-catalysts for cross-coupling steps).
- Solvent selection (polar aprotic solvents like DMF enhance cyclization efficiency).
- Stepwise purification (column chromatography or recrystallization to isolate intermediates).
- Reproducibility requires strict adherence to stoichiometric ratios and inert atmospheres to prevent oxidation .
Q. How can researchers identify and mitigate common impurities during synthesis?
- Answer: Impurities often arise from incomplete cyclization or side reactions at the isopropoxy group . Methodological strategies include:
- HPLC-MS monitoring to track reaction progress and detect byproducts.
- Recrystallization with ethanol/water mixtures to remove unreacted starting materials.
- NMR spectroscopy (¹H/¹³C) to confirm the absence of residual solvents (e.g., DMF) and verify structural integrity .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Answer: A multi-technique approach is recommended:
- ¹H/¹³C NMR to confirm the isopropoxy group’s presence (δ ~1.2–1.4 ppm for methyl protons) and aromatic proton environments.
- FT-IR to validate carboxylic acid C=O stretching (~1700 cm⁻¹) and thiophene ring vibrations (~700–800 cm⁻¹).
- High-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield in large-scale synthesis?
- Answer: Optimization involves:
- DoE (Design of Experiments) to test variables like temperature, catalyst loading, and solvent ratios. For example, increasing Pd catalyst concentration (0.5–2 mol%) in DMF improves cyclization efficiency but risks colloidal Pd formation.
- Microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 6 hours under conventional heating).
- Flow chemistry systems for continuous production, minimizing batch-to-batch variability .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Answer: Stability studies should include:
- Forced degradation assays (e.g., 0.1M HCl/NaOH at 40°C for 24 hours) to assess hydrolytic susceptibility, particularly at the ester-like isopropoxy group.
- Thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C typical for aromatic carboxylic acids).
- Light exposure tests (ICH Q1B guidelines) to evaluate photostability, as thiophene rings may undergo [2+2] cycloaddition under UV light .
Q. How does the compound’s electronic structure influence its reactivity in heterocyclic derivatization?
- Answer: The electron-withdrawing carboxylic acid group deactivates the thiophene ring, directing electrophilic substitution to the 5-position. Computational modeling (DFT at B3LYP/6-31G* level) can predict reactive sites:
- Frontier molecular orbital analysis identifies HOMO localization on the thiophene ring, favoring nucleophilic attacks.
- Electrostatic potential maps highlight regions prone to hydrogen bonding (e.g., with biological targets) .
Q. What validated analytical methods are recommended for quantifying this compound in biological matrices?
- Answer: Use reverse-phase HPLC with UV detection (λ = 254 nm):
- Column: C18, 5 µm, 250 × 4.6 mm.
- Mobile phase: Gradient of acetonitrile and 0.1% formic acid.
- Validation parameters: Linearity (R² > 0.999), LOD/LOQ (<0.1 µg/mL), and recovery (>95% in plasma) per ICH guidelines .
Q. How can computational tools predict its pharmacokinetic properties for drug discovery applications?
- Answer: In silico ADMET profiling using software like Schrödinger’s QikProp:
- LogP prediction (~2.5) indicates moderate lipophilicity, suitable for blood-brain barrier penetration.
- CYP450 enzyme inhibition risks (e.g., CYP3A4) can guide toxicity studies.
- Molecular docking (AutoDock Vina) evaluates binding affinity to targets like cyclooxygenase-2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
